

Application Note: Evaluating Drug Synergy with Zifanocycline using Checkerboard Assays

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Compound of Interest

Compound Name: Zifanocycline

Cat. No.: B10856651

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Introduction

Zifanocycline (KBP-7072) is a third-generation aminomethylcycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][2] As antimicrobial resistance continues to be a major global health threat, combination therapies that exhibit synergistic effects are of increasing interest. Synergistic interactions can enhance efficacy, reduce the dosage of individual agents, and potentially limit the development of resistance.

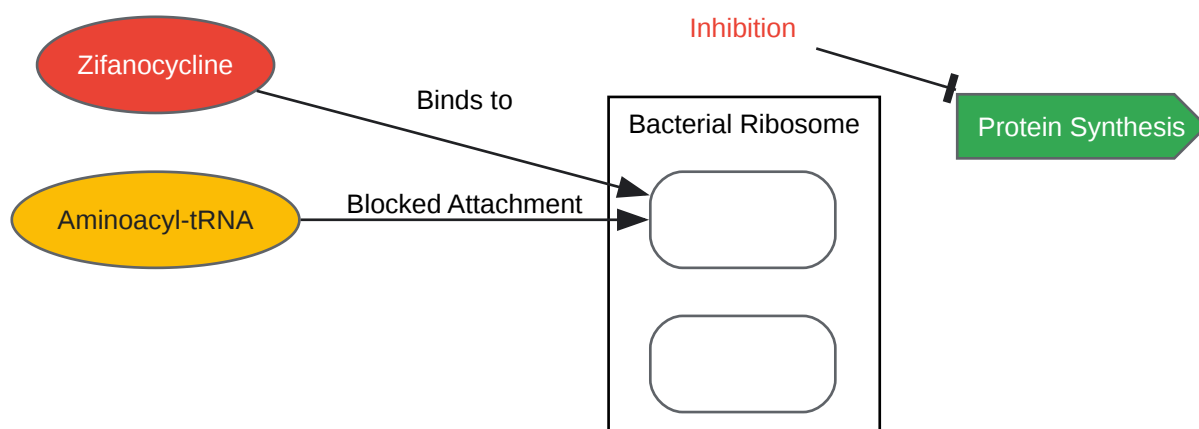
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5][6] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[7]

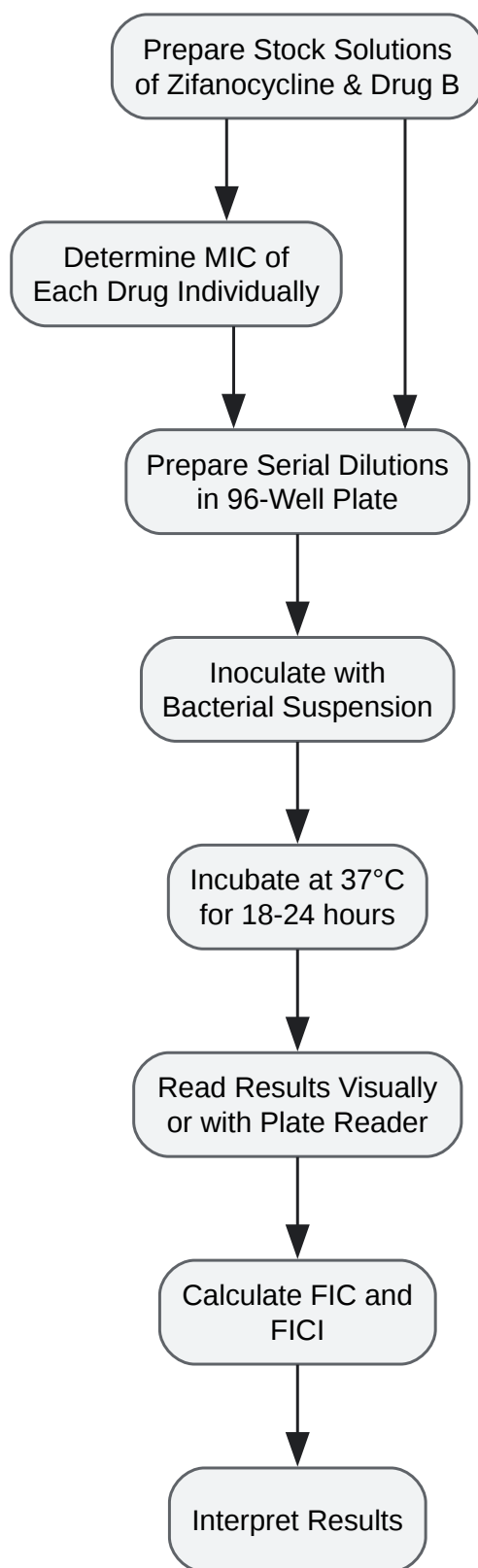
This application note provides a detailed protocol for performing a checkerboard synergy assay with **Zifanocycline** and a summary of available data on its synergistic potential.

Mechanism of Action: Zifanocycline

Zifanocycline, like other tetracyclines, exerts its antibacterial effect by reversibly binding to the 30S ribosomal subunit of the bacterial ribosome. This binding blocks the attachment of

aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and effectively halting protein synthesis.





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